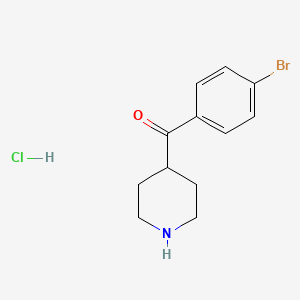

4-(4-Bromobenzoyl)piperidine hydrochloride

CAS No.: 64671-00-7

Cat. No.: VC2053215

Molecular Formula: C12H15BrClNO

Molecular Weight: 304.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64671-00-7 |

|---|---|

| Molecular Formula | C12H15BrClNO |

| Molecular Weight | 304.61 g/mol |

| IUPAC Name | (4-bromophenyl)-piperidin-4-ylmethanone;hydrochloride |

| Standard InChI | InChI=1S/C12H14BrNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H |

| Standard InChI Key | QNFPAHLLTDNUSX-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C(=O)C2=CC=C(C=C2)Br.Cl |

| Canonical SMILES | C1CNCCC1C(=O)C2=CC=C(C=C2)Br.Cl |

Introduction

Chemical Identity and Structure

4-(4-Bromobenzoyl)piperidine hydrochloride is a piperidine derivative featuring a 4-bromobenzoyl group at the 4-position of the piperidine ring, with the nitrogen protonated to form the hydrochloride salt. This structural arrangement confers specific chemical and biological properties that make it valuable in various research contexts.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 64671-00-7 |

| Molecular Formula | C₁₂H₁₅BrClNO |

| Molecular Weight | 304.61 g/mol |

| IUPAC Name | (4-bromophenyl)(piperidin-4-yl)methanone hydrochloride |

| MDL Number | MFCD06804519 |

The compound consists of a piperidine ring with a 4-bromobenzoyl group attached at the 4-position. The bromine substituent on the phenyl ring enhances lipophilicity and may influence binding interactions with biological targets .

Structural Characteristics

The structure contains several key functional groups:

-

A piperidine heterocycle

-

A carbonyl (ketone) linking group

-

A para-brominated phenyl ring

-

A protonated amine as the hydrochloride salt

These structural elements contribute to its chemical reactivity, solubility properties, and biological activity profiles. The para-bromo substituent can serve as a potential site for further chemical modifications through various coupling reactions .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(4-Bromobenzoyl)piperidine hydrochloride is essential for its proper handling, storage, and application in research settings.

Physical Properties

While complete experimental data on physical properties is limited in the available literature, computational and reported values provide valuable insights:

Chemical Reactivity

The compound exhibits reactivity patterns typical of both ketones and tertiary amines:

-

The carbonyl group is susceptible to nucleophilic addition reactions

-

The piperidine nitrogen can participate in acid-base reactions

-

The para-bromo position enables various coupling reactions (Suzuki, Sonogashira, etc.)

-

The hydrochloride salt form enhances water solubility compared to the free base

Synthesis Methods

Several synthetic approaches can be employed to prepare 4-(4-Bromobenzoyl)piperidine hydrochloride, drawing from established methods for similar compounds.

General Synthetic Routes

Based on syntheses of related compounds, the following routes are potentially applicable:

From 4-Bromobenzoyl Chloride and Piperidine

This direct approach involves the reaction of 4-bromobenzoyl chloride with piperidine, followed by conversion to the hydrochloride salt:

-

Reaction of 4-bromobenzoyl chloride with piperidine in the presence of a base (triethylamine)

-

Purification of the intermediate product

-

Treatment with hydrochloric acid to form the hydrochloride salt

Via Grignard Reaction

An alternative route involves Grignard reagents:

-

Formation of a Grignard reagent from 4-bromobenzene

-

Reaction with a suitable 4-piperidone derivative

-

Oxidation of the resulting alcohol to ketone

Key Reaction Conditions

Typical reaction conditions include:

| Reaction Step | Conditions | Solvents |

|---|---|---|

| Acylation | 0-25°C, 4-12 hours | Dichloromethane, THF |

| Grignard Reaction | -78°C to room temperature | Diethyl ether, THF |

| Salt Formation | 0-25°C, ethanolic HCl | Ethanol, diethyl ether |

Purification Methods

Common purification techniques include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography (silica gel)

-

Conversion to different salt forms for purification purposes

| Compound | MAGL Inhibition (IC50) | Reference |

|---|---|---|

| CL6a (4-chloro analog) | 11.7 μM | |

| 4-(4-Bromobenzoyl)piperidine HCl | Not determined | - |

Structure-Activity Relationships

Several structural features likely contribute to the biological activity profiles:

-

The piperidine ring provides conformational flexibility

-

The carbonyl group serves as a hydrogen bond acceptor

-

The para-bromo substituent enhances lipophilicity and may engage in halogen bonding

-

The protonated nitrogen (in the salt form) can participate in ionic interactions

Receptor Binding Profiles

Related piperidine derivatives show affinity for various neurotransmitter receptors:

-

Serotonergic receptors (particularly 5-HT2A)

-

Dopaminergic receptors (D1, D2, D4)

-

Potential neuroleptic effects with possibly reduced side effects compared to traditional antipsychotics

Applications in Research and Development

4-(4-Bromobenzoyl)piperidine hydrochloride has several potential applications in chemical and pharmaceutical research.

Chemical Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules:

-

The bromine substituent provides a handle for further functionalization

-

The ketone group can be transformed into various functional groups

-

The piperidine nitrogen allows for additional modifications

Pharmaceutical Research

In pharmaceutical contexts, the compound and its derivatives may be explored for various therapeutic applications:

| Therapeutic Area | Potential Role | Mechanism |

|---|---|---|

| Neurological Disorders | Based on receptor binding profiles of similar compounds | Interaction with neurotransmitter systems |

| Inflammatory Conditions | Through MAGL inhibition (if confirmed) | Modulation of endocannabinoid system |

| Cancer Research | Based on structural similarities to compounds with antiproliferative properties | Multiple possible mechanisms |

Medicinal Chemistry Applications

The compound represents an important scaffold for medicinal chemistry:

-

Structure-activity relationship studies

-

Development of focused chemical libraries

-

Exploration of halogen-substituted piperidine derivatives

-

Investigation of ketone bioisosteres to modulate activity

| Hazard Type | Classification | GHS Codes |

|---|---|---|

| Acute Toxicity | Category 4 | H302 (Harmful if swallowed) |

| Skin Irritation | Category 2 | H315 (Causes skin irritation) |

| Eye Irritation | Category 2A | H319 (Causes serious eye irritation) |

| Specific Target Organ Toxicity | Category 3 | H335 (May cause respiratory irritation) |

The compound carries GHS pictogram GHS07 (Warning) according to safety classification systems .

Precautionary Measures

Recommended precautionary statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash thoroughly after handling

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P302+P352: IF ON SKIN: Wash with plenty of water

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes

Analytical Methods and Characterization

Various analytical techniques can be employed to characterize 4-(4-Bromobenzoyl)piperidine hydrochloride and confirm its identity and purity.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity analysis and quality control:

-

HPLC: Typically using reverse-phase columns with UV detection

-

TLC: Silica gel plates with appropriate solvent systems for visualization

Identification Parameters

Key identifiers for the compound include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume